
Boc-D-threo-3-(3-trifluoromethylphenyl)serinol
Overview
Description
Boc-D-threo-3-(3-trifluoromethylphenyl)serinol is a useful research compound. Its molecular formula is C15H20F3NO4 and its molecular weight is 335.32 g/mol. The purity is usually 95%.
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Biological Activity
Boc-D-threo-3-(3-trifluoromethylphenyl)serinol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of compounds. The structure can be represented as follows:
This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.
The biological activity of this compound has been linked to several mechanisms:
- Antibacterial Activity : The trifluoromethyl group enhances the compound's ability to interact with bacterial cell membranes, potentially leading to increased permeability and disruption of cellular functions. Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various strains, including E. coli and C. albicans .
- Anticancer Activity : Research indicates that derivatives containing trifluoromethyl substitutions can down-regulate key oncogenes such as EGFR and KRAS, which are involved in cancer cell proliferation and survival. In vitro studies demonstrated that compounds with similar frameworks exhibited IC50 values lower than traditional chemotherapeutics like Doxorubicin against multiple cancer cell lines .
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial efficacy of compounds related to this compound:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound 7 | 4.88 | B. mycoides |
Compound 8 | 22.4 | E. coli |
Compound 9 | 17.6 | C. albicans |
These findings suggest that modifications in the chemical structure significantly influence the antimicrobial potency .
Anticancer Activity
The anticancer potential was assessed using various human cancer cell lines:
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
PACA2 | 22.4 | 52.1 (Doxorubicin) |
HCT116 | 12.4 | - |
HePG2 | 17.8 | - |
The results indicate that certain derivatives exhibit superior activity compared to established chemotherapeutic agents, highlighting their potential for development as new cancer therapies .
Case Studies
- Study on Antimicrobial Properties : A study investigated a series of urea derivatives with trifluoromethyl groups, revealing that specific compounds displayed remarkable antibacterial properties against resistant strains . This emphasizes the importance of structural modifications in enhancing biological activity.
- Cancer Cell Line Studies : Another research effort focused on the anticancer effects of similar compounds on multiple cell lines, demonstrating significant down-regulation of tumorigenic pathways through molecular docking studies . This suggests a promising avenue for further exploration in drug development.
Scientific Research Applications
Pharmaceutical Development
Boc-D-threo-3-(3-trifluoromethylphenyl)serinol is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structural features enhance its utility in developing drugs targeting neurological disorders. The trifluoromethyl group contributes to improved metabolic stability and bioactivity, making it a valuable modification in drug candidates.
Key Applications:
- Drug Synthesis: It serves as a building block for creating novel drug molecules.
- Neurological Treatments: Researchers are exploring its potential in developing therapeutics for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Biochemical Research
In biochemical studies, this compound is employed to investigate enzyme interactions and mechanisms. Its incorporation into various assays aids in understanding biological pathways and developing diagnostic tools.
Research Highlights:
- Enzyme Inhibition Studies: The compound is used to study enzyme inhibitors, providing insights into their mechanisms of action .
- Protein Interaction Analysis: It helps elucidate interactions between proteins and other biomolecules, contributing to the field of proteomics.
Material Science
The unique properties of this compound make it suitable for applications in material science. Its thermal stability and chemical resistance are advantageous for developing specialized polymers.
Material Applications:
- Polymer Development: It is explored for creating advanced materials with enhanced performance characteristics .
- Coatings and Composites: The compound can be used in formulating coatings that require durability and resistance to harsh environments .
Agrochemical Formulations
In the agrochemical sector, this compound is utilized to improve the efficacy of pesticides and herbicides. Its ability to enhance absorption in plant systems makes it a valuable component in agrochemical formulations.
Agrochemical Insights:
- Enhanced Efficacy: The compound's properties contribute to better absorption rates, leading to more effective pest control .
- Formulation Innovation: Researchers are investigating its role in developing new agrochemical products that are environmentally friendly and efficient .
Fluorine Chemistry
The presence of the trifluoromethyl group allows for innovative research within fluorine chemistry. This aspect opens avenues for developing novel compounds with unique properties applicable across various industries.
Fluorine Chemistry Applications:
- Novel Compound Development: The trifluoromethyl substitution facilitates the synthesis of compounds with enhanced lipophilicity and biological activity.
- Research Advancements: Ongoing studies focus on leveraging fluorine's unique characteristics to create compounds with improved pharmacological profiles .
-
Neurological Drug Development:
A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as an intermediate for drugs targeting neurodegenerative diseases. The modifications improved both potency and selectivity against specific receptors involved in neurological pathways. -
Enzyme Interaction Studies:
Research involving this compound revealed its potential as a selective inhibitor for certain enzymes, providing insights into metabolic pathways that could lead to novel therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Boc-D-threo-3-(3-trifluoromethylphenyl)serinol, and how do they differ in yield and enantiomeric purity?
- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example:
- Step 1 : Start with D-serinol derivatives, introducing the Boc (tert-butoxycarbonyl) group to protect the amine functionality.
- Step 2 : Functionalize the hydroxyl groups with trifluoromethylphenyl substituents via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction).
- Step 3 : Optimize stereochemical control using chiral auxiliaries or asymmetric catalysis to preserve the threo configuration .
- Key Challenges : Competing side reactions (e.g., racemization) and low yields in trifluoromethyl group incorporation due to steric and electronic effects.
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its configuration?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm stereochemistry (e.g., coupling constants for threo vs. erythro diastereomers) and trifluoromethylphenyl group integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns of the trifluoromethyl group.
- X-ray Crystallography : Definitive confirmation of 3D structure, though crystallization may require derivatization due to the compound’s hygroscopic nature .
Q. What biological or pharmacological roles have been hypothesized for this compound, based on its structural analogs?
- Methodological Answer :
- Precursor for Bioactive Molecules : Serinol derivatives are precursors for antibiotics (e.g., chloramphenicol) and X-ray contrast agents. The trifluoromethyl group may enhance metabolic stability or receptor binding affinity .
- Enzyme Inhibition : Structural analogs of serinol interfere with sphingolipid metabolism (e.g., inhibition of serine palmitoyltransferase), suggesting potential antifungal or anticancer applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer :
- Experimental Design :
Standardize cell culture conditions (e.g., nutrient media, oxygen levels) to minimize variability.
Use isotopic labeling (e.g., C-serinol) to track metabolic incorporation and quantify pathway-specific effects.
Perform dose-response assays with controls for off-target effects (e.g., cytotoxicity assays).
- Data Analysis : Apply multivariate statistical models to distinguish cell-line-specific responses from compound-specific effects .
Q. What strategies improve the enantiomeric purity of this compound during large-scale synthesis?
- Methodological Answer :
- Chiral Catalysis : Use enantioselective catalysts (e.g., BINOL-derived ligands) during key steps like trifluoromethylphenyl group attachment.
- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) for preparative HPLC purification.
- Kinetic Resolution : Optimize reaction kinetics to favor the desired enantiomer via selective crystallization or enzymatic resolution .
Q. How does the trifluoromethylphenyl group influence the compound’s solubility and stability in aqueous vs. lipid environments?
- Methodological Answer :
- Solubility Studies : Measure partition coefficients (logP) using shake-flask methods or computational tools (e.g., COSMO-RS).
- Stability Profiling : Conduct accelerated degradation studies under varying pH and temperature conditions. The trifluoromethyl group increases hydrophobicity but may reduce hydrolytic stability due to electron-withdrawing effects .
Q. What are the limitations of LC-MS in detecting this compound in cellular metabolite extracts?
- Methodological Answer :
- Sensitivity Issues : Low abundance in cells (e.g., <1 nM) requires pre-concentration steps (e.g., solid-phase extraction) or derivatization (e.g., dansyl chloride tagging).
- Matrix Interference : Co-eluting metabolites (e.g., phosphorylated serinol derivatives) complicate detection. Use tandem MS (MS/MS) with selective reaction monitoring (SRM) to improve specificity .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro enzyme inhibition data and in vivo efficacy studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, tissue distribution, and metabolite formation (e.g., Boc group cleavage in vivo).
- Target Engagement Assays : Use biophysical techniques (e.g., SPR, ITC) to confirm direct binding to the enzyme target.
- Off-Target Screening : Employ proteome-wide affinity pulldowns or CRISPR-Cas9 knockout libraries to identify confounding factors .
Properties
IUPAC Name |
tert-butyl N-[1,3-dihydroxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4/c1-14(2,3)23-13(22)19-11(8-20)12(21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11-12,20-21H,8H2,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXCTSMFUYDKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC(=CC=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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